molecular formula C16H18N2O3S B3975256 3-phenyl-N-(4-sulfamoylphenyl)butanamide

3-phenyl-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B3975256
M. Wt: 318.4 g/mol
InChI Key: SJKYJYWKKUGNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(4-sulfamoylphenyl)butanamide is a chemical compound of interest in medicinal chemistry and biochemical research, particularly in the study of enzyme inhibition. Its structure incorporates a sulfamoylphenyl group, which is a key pharmacophore known to inhibit carbonic anhydrase (CA) enzymes . Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including gas balance, pH regulation, and electrolyte secretion . Abnormal levels of certain CA isoforms are linked to diseases such as glaucoma, epilepsy, and cancer . Compounds featuring a primary sulfonamide moiety, like the one present in this molecule, act as potent inhibitors by directly binding to the zinc ion in the enzyme's active site . Research into benzenesulfonamide derivatives has shown promise in developing isoform-selective inhibitors, which is a central challenge in creating targeted therapies with minimal side effects . For instance, similar compounds have been investigated as selective inhibitors for the tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic cancers and are validated antitumor targets . The structural features of this compound make it a valuable building block for researchers exploring the structure-activity relationships of CA inhibitors and for screening against a panel of human CA isoforms to identify potential lead compounds for diseases like cancer . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

3-phenyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12(13-5-3-2-4-6-13)11-16(19)18-14-7-9-15(10-8-14)22(17,20)21/h2-10,12H,11H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKYJYWKKUGNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4-sulfamoylphenyl)butanamide typically involves the reaction of 3-phenylbutanoic acid with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Structural-Activity Relationships (SAR)

  • Sulfamoyl Group : Essential for CA inhibition, as it binds the enzyme’s zinc ion .
  • Phenyl vs. Alkyl Substituents : Phenyl groups at C3 (as in the target compound) improve lipophilicity and selectivity for membrane-bound CA isoforms (e.g., tumor-associated hCA IX) .
  • Ketone vs. Amide Modifications : Ketone-containing analogs (e.g., 3-oxo derivatives) are precursors for heterocyclic antimicrobial agents but show weaker direct enzyme inhibition .
  • Carbamothioyl vs. Amide Linkers : Thiourea derivatives (e.g., 3-methyl-N-((4-sulfamoylphenyl)carbamothioyl)butanamide) enhance mycobacterial CA inhibition, likely due to improved metal coordination .

Research Findings and Data

Carbonic Anhydrase Inhibition

  • Human CA Isoforms: 2-Amino-3-methyl-N-(4-sulfamoylphenyl)butanamide inhibits hCA II and IX with IC₅₀ values of 58 nM and 72 nM, respectively, surpassing acetazolamide (IC₅₀ ~250 nM) .
  • Mycobacterial CA : 3-Methyl-N-((4-sulfamoylphenyl)carbamothioyl)butanamide shows IC₅₀ = 4.2 µM against mtCA3, a critical enzyme for Mycobacterium tuberculosis survival .

Antimicrobial Activity

  • 3-Oxo-N-(4-sulfamoylphenyl)butanamide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
  • N-(4-Sulfamoylphenyl)hexanamide shows MIC = 32 µg/mL against S. aureus, highlighting the importance of branching for potency .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-phenyl-N-(4-sulfamoylphenyl)butanamide, and how can purity be optimized during synthesis?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the phenyl and sulfamoylphenyl groups. Key steps include amide coupling (e.g., using EDC/HOBt or DCC) and purification via column chromatography. Purity optimization requires high-performance liquid chromatography (HPLC) with UV detection, paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., phenyl vs. sulfamoyl groups).

Fourier-transform infrared spectroscopy (FT-IR) : Validates amide C=O (1650–1700 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹) bonds.

Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .

Q. How does the sulfamoylphenyl moiety influence the compound’s solubility and bioavailability?

  • Methodology : Solubility is assessed via shake-flask methods in buffers (pH 1.2–7.4). Bioavailability predictions use computational tools like SwissADME to analyze Lipinski’s rule compliance. The sulfamoyl group enhances hydrophilicity but may reduce membrane permeability, necessitating prodrug strategies .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as enzymes or receptors?

  • Methodology :

Molecular docking (AutoDock Vina, Schrödinger) : Screens binding affinities to targets (e.g., leukotriene A4 hydrolase or GABA receptors).

Molecular dynamics simulations (GROMACS) : Evaluates stability of ligand-target complexes over time.

QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with anticonvulsant or anti-inflammatory activity .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

Dose-response curves : Validate potency (IC50/EC50) in orthogonal assays (e.g., MTT for cytotoxicity vs. electrophysiology for ion channel effects).

Metabolic stability tests : Use liver microsomes to identify degradation pathways affecting assay outcomes.

Off-target profiling (Eurofins Panlabs) : Rule out non-specific interactions .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

  • Methodology :

Design of Experiments (DoE) : Varies temperature, solvent (DMF vs. THF), and catalyst load to maximize yield.

In-line analytics (ReactIR) : Monitors reaction progress in real time.

Green chemistry principles : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Q. What are the thermal stability profiles of this compound, and how do they inform storage conditions?

  • Methodology :

Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures.

Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points).

Accelerated stability studies (ICH guidelines) : Store at 25°C/60% RH and 40°C/75% RH for 6 months, with HPLC monitoring .

Biological Activity and Mechanism

Q. What in vitro assays are recommended to evaluate the compound’s anticonvulsant potential?

  • Methodology :

Maximal electroshock (MES) test : Measures ED50 in rodent models.

Patch-clamp electrophysiology : Assesses GABA receptor modulation.

CYP450 inhibition screening : Ensures lack of metabolic interference .

Q. How does structural modification of the butanamide chain alter target selectivity?

  • Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., propanamide vs. pentanamide). Test selectivity via kinase profiling (DiscoverX) and compare binding free energies (MM-GBSA calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-N-(4-sulfamoylphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
3-phenyl-N-(4-sulfamoylphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.